Z-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BETANA
Description
Z-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BETANA (CAS: 100900-43-4) is a synthetic peptide derivative with a molecular formula of C₆₈H₈₅N₁₁O₁₃ and a molar mass of 1264.47 g/mol. This compound is characterized by a benzyloxycarbonyl (Z) group at the N-terminus and a 4-methoxy-β-naphthylamide (4MβNA) moiety at the C-terminus. Its physicochemical properties include a predicted density of 1.279±0.06 g/cm³, a boiling point of 1544.4±65.0 °C, and a pKa of 9.82±0.15, reflecting its polar and thermally stable nature . Storage recommendations specify -15°C to maintain stability, likely due to susceptibility to hydrolysis or enzymatic degradation.
Structure
2D Structure
Properties
IUPAC Name |
benzyl 2-[[1-[[1-[[1-[[1-[[1-[[1-[[3-hydroxy-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H83N11O12/c1-40(2)30-51(71-62(84)55(35-49-36-68-39-69-49)73-60(82)53(32-43-16-9-7-10-17-43)74-65(87)57-22-15-29-78(57)67(89)90-38-45-18-11-8-12-19-45)59(81)72-52(31-41(3)4)63(85)77-58(42(5)6)66(88)75-54(33-44-23-27-50(80)28-24-44)61(83)76-56(37-79)64(86)70-48-26-25-46-20-13-14-21-47(46)34-48/h7-14,16-21,23-28,34,36,39-42,51-58,79-80H,15,22,29-33,35,37-38H2,1-6H3,(H,68,69)(H,70,86)(H,71,84)(H,72,81)(H,73,82)(H,74,87)(H,75,88)(H,76,83)(H,77,85) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWCYSOAJHZBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)OCC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H83N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1234.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14855-40-4 | |
| Record name | N-Cbz-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser β-naphthylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Overview of Peptide Synthesis Techniques Applicable to Z-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BETANA
The preparation of peptides such as this compound typically involves the stepwise assembly of amino acids using well-established synthetic methodologies:
| Peptide Synthesis Method | Peptide Length Suitability | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Up to ~80 amino acids | Rapid, automated, stepwise, high purity | Requires protecting groups and resin handling |
| Liquid-Phase Peptide Synthesis (LPPS) | Generally <10 amino acids | Good for large-scale, direct monitoring by HPLC | Solubility issues for longer peptides, slower |
| Chemo-Enzymatic Peptide Synthesis (CEPS) | >150 amino acids | Enables long peptides, cyclic peptides | Requires specific ligation sites |
| Native Chemical Ligation (NCL) | 30-150 amino acids | Allows long cyclic peptides, functionalization | Requires cysteine residues or derivatives |
Among these, Solid-Phase Peptide Synthesis (SPPS) is the preferred method for synthesizing peptides like this compound, due to its efficiency, scalability, and suitability for peptides of this length (9 amino acids plus modifications).
Solid-Phase Peptide Synthesis (SPPS) Methodology for this compound
- The peptide chain is anchored to an insoluble polymer resin at the C-terminus.
- Common resins used include Wang resin and 2-Chlorotrityl resin , suitable for peptides with free C-termini or modified termini.
- For this compound, a resin pre-loaded with the C-terminal serine β-naphthylamide (βNA) is often used to ensure consistent quality and simplify synthesis.
- The N-terminal proline is protected by the benzyloxycarbonyl (Z or CBZ) group to prevent undesired side reactions.
- Side chains of amino acids such as histidine, tyrosine, and serine are protected with appropriate groups compatible with the synthesis and cleavage conditions.
The SPPS cycle consists of repeating the following steps for each amino acid addition, proceeding from the C-terminus to the N-terminus:
| Step | Description |
|---|---|
| Deprotection | Removal of the N-terminal protecting group (e.g., Fmoc or Z) to expose the amino group |
| Washing | Removal of residual deprotection reagents |
| Coupling | Addition of the next Fmoc-protected amino acid activated by coupling agents (e.g., HBTU, DIC) |
| Washing | Removal of excess reagents and by-products |
2.4. Cleavage and Purification
- After completing the peptide chain assembly, the peptide is cleaved from the resin using strong acids (e.g., trifluoroacetic acid) that also remove side-chain protecting groups.
- The crude peptide is then purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Specific Considerations for this compound
- The presence of the Z protecting group on proline requires mild deprotection conditions compatible with the rest of the peptide synthesis.
- The β-naphthylamide moiety at the C-terminus is introduced by using a resin pre-loaded with serine β-naphthylamide or by coupling the β-naphthylamine derivative after peptide assembly.
- Side-chain protecting groups must be chosen to withstand the synthesis conditions but be removable during the final cleavage step.
- Monitoring of each coupling step by test cleavages and analytical HPLC ensures sequence fidelity and high yield.
Data Table: Summary of Preparation Parameters for this compound
| Parameter | Details |
|---|---|
| Peptide Length | 9 amino acids + β-naphthylamide modification |
| Molecular Formula | C67H83N11O12 |
| Molecular Weight | 1234.44 g/mol |
| N-terminal Protecting Group | Benzyloxycarbonyl (Z or CBZ) |
| C-terminal Modification | β-Naphthylamide (βNA) |
| Resin Type | Wang resin or pre-loaded βNA-serine resin |
| Coupling Reagents | HBTU, DIC, or other carbodiimide-based agents |
| Deprotection Conditions | Mild acid or base depending on protecting groups (e.g., piperidine for Fmoc, hydrogenolysis for Z) |
| Cleavage Conditions | Trifluoroacetic acid (TFA) with scavengers |
| Purification Method | Preparative HPLC |
Research Findings and Optimization
- Studies have shown that the use of Fmoc-SPPS with pre-loaded resins improves the synthesis efficiency and purity of peptides like this compound.
- Optimization of coupling times and reagent excess reduces side reactions and incomplete couplings.
- Analytical techniques such as mass spectrometry and HPLC are critical for confirming peptide identity and purity.
- Modified peptides with β-naphthylamide at the C-terminus, as in this compound, often exhibit enhanced biological activity and stability, making precise synthetic control essential.
Chemical Reactions Analysis
Types of Reactions
Z-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BETANA can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine .
Scientific Research Applications
Z-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BETANA has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Z-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BETANA involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparison of Key Properties
Key Observations:
Chain Length and Complexity : this compound has a significantly longer peptide backbone (9 residues) compared to dipeptide-based 4MβNA substrates like Z-Arg-Arg-4MβNA. This may enhance substrate specificity for proteases targeting extended hydrophobic regions .
These residues could enable unique interactions in enzymatic or binding assays.
Thermal Stability : Its high boiling point (1544°C ) exceeds typical values for shorter peptides (~300–600°C), suggesting enhanced stability under extreme conditions, possibly due to aromatic stacking or intramolecular hydrogen bonding .
Differentiation Factors:
- Functional Groups : The 4MβNA moiety in this compound enables fluorogenic detection, unlike patent sequences focused on structural or therapeutic applications.
- Storage Requirements : The need for -15°C storage contrasts with patent peptides, which often prioritize room-temperature stability for commercial scalability .
Biological Activity
Z-PRO-PHE-HIS-LEU-LEU-VAL-TYR-SER-BETANA is a synthetic peptide that consists of a sequence of amino acids, including Z-proline, phenylalanine, histidine, leucine (two residues), valine, tyrosine, serine, and a modification referred to as "4M-betana." The "Z" prefix indicates the presence of a benzyloxycarbonyl protecting group on the proline residue, which is commonly used in peptide synthesis to enhance stability and prevent unwanted reactions during synthesis.
The biological activity of this compound is primarily attributed to its structural composition. The presence of hydrophobic amino acids such as leucine and valine enhances its interaction with biological targets, potentially improving its therapeutic efficacy. The unique 4M-betana modification may also contribute to increased stability and bioactivity compared to similar peptides.
Potential Applications
This compound has shown promise in several biological activities:
- ACE Inhibition : Similar peptides have demonstrated significant angiotensin-converting enzyme (ACE) inhibitory activity. For instance, peptides containing branched-chain amino acids like leucine have been noted for their enhanced ACE inhibitory effects due to synergistic interactions within the peptide sequence .
- Immunomodulation : Research indicates that modifications in peptide sequences can lead to altered immunological responses. For example, substitutions in analogous peptides have resulted in varying degrees of immunostimulatory or immunosuppressive activities .
Comparative Analysis with Similar Peptides
| Compound Name | Key Differences | Unique Features |
|---|---|---|
| His-Pro-Phe-His-Leu-D-Leu-Val-Tyr | Lacks serine and 4M-betana modification | Known for strong renin inhibition |
| Suc-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-MCA | Contains succinylated arginine | Used as a substrate for renin and proteinase A |
| His-Pro-Phe-His-Leu-Val-Tyr | Lacks leucine modification | Similar structure with differing biological effects |
The unique sequence and modifications of this compound may enhance its biological interactions compared to these similar peptides.
Study on ACE Inhibitory Activity
A study conducted on various peptides indicated that sequences containing multiple leucine residues exhibited significant ACE inhibitory activity. For instance, the peptide ILKP (Ile-Leu-Lys-Pro) was shown to have a high ACE-inhibitory effect, suggesting that the arrangement and type of amino acids are critical for biological activity. The presence of proline at specific positions also influenced the activity positively .
Immunosuppressive Effects
Another investigation into immunosuppressive analogues demonstrated that changes in specific amino acid residues could transform immunostimulant peptides into potent immunosuppressors. This highlights the importance of sequence modifications in determining the biological effects of peptides .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and its potential targets. These studies suggest that specific residues within the peptide play crucial roles in binding affinity and specificity towards enzymes like ACE. For example, residues such as Glu362 and Ala332 were identified as significant for interaction with ACE inhibitors .
Q & A
Q. How can researchers ensure reproducibility when studying the peptide’s mechanism of action across laboratories?
- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Protocol Sharing : Publish step-by-step synthesis and assay protocols with reagent LOT numbers.
- Data Transparency : Share raw NMR/MS files in public repositories (e.g., Zenodo).
- Collaborative Validation : Conduct inter-laboratory studies using centralized reference standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
